Nalco L-699

Descripción

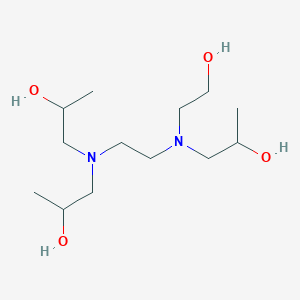

Nalco L-699 (CAS: 139-90-2, 14133-11-0, 205-382-4, 845526-22-9) is a polyol amine derivative with the molecular formula C₁₃H₃₀N₂O₄ and an average molecular mass of 278.393 g/mol. Its IUPAC name is 1-[{2-[Bis(2-hydroxypropyl)amino]ethyl}(2-hydroxyethyl)amino]-2-propanol, indicating a complex structure featuring multiple hydroxy and amine groups . The compound is utilized in industrial applications, particularly in water treatment and microbiological deposit control, as suggested by its association with Nalco’s trademarked chemical programs . Notably, its three stereocenters remain undefined, which may influence its reactivity and interaction with other compounds .

Propiedades

Número CAS |

139-90-2 |

|---|---|

Fórmula molecular |

C13H30N2O4 |

Peso molecular |

278.39 g/mol |

Nombre IUPAC |

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxyethyl)amino]propan-2-ol |

InChI |

InChI=1S/C13H30N2O4/c1-11(17)8-14(6-7-16)4-5-15(9-12(2)18)10-13(3)19/h11-13,16-19H,4-10H2,1-3H3 |

Clave InChI |

VUTCGUXQNADIRX-UHFFFAOYSA-N |

SMILES |

CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |

SMILES canónico |

CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |

Otros números CAS |

139-90-2 845526-22-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Functional Comparison: Nalco L-699 vs. Acti-Brom

Acti-Brom (trademarked by Nalco) is a microbiological control agent used in cooling water systems, sharing a functional overlap with this compound in water treatment applications. However, Acti-Brom is bromine-based, whereas this compound is a polyol amine derivative. Key differences include:

- Mechanism : Acti-Brom likely employs bromine’s oxidative properties to neutralize microbes, while L-699 may rely on its amine and hydroxy groups for chelation or pH stabilization .

Structural and Functional Comparison: this compound vs. NALCO 2326 Silica Sol

NALCO 2326 is a silica sol (SiO₂) with a 15% solid content, 5 nm average particle size, and pH 10.5, used in cleaning and protective coatings . While both are Nalco products, their applications diverge:

- Chemistry: NALCO 2326 is inorganic (silica-based), whereas L-699 is organic (polyol amine).

- Function : NALCO 2326 provides physical surface modification, while L-699 likely targets chemical interactions (e.g., microbial inhibition or corrosion control) .

Comparative Data Table

Research Findings and Limitations

- Functional vs. Structural Similarity : While Acti-Brom and NALCO 2326 share functional overlaps (water systems), their structural dissimilarities highlight this compound’s uniqueness in combining polyol and amine functionalities .

- Data Gaps : Direct comparative studies on performance metrics (e.g., microbial inhibition efficiency, corrosion rates) are absent in the provided evidence, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Nalco L-699 critical for experimental design, and how should they be validated?

- Methodological Answer : Researchers should prioritize properties such as solubility, thermal stability, and reactivity under experimental conditions. Techniques like differential scanning calorimetry (DSC) for thermal analysis and high-performance liquid chromatography (HPLC) for purity assessment are recommended. Validation requires adherence to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure data integrity . For reproducibility, document protocols using standardized templates (e.g., electronic lab notebooks) and perform triplicate measurements under controlled conditions .

Q. How should researchers determine the optimal concentration range of this compound for efficacy studies in aqueous systems?

- Methodological Answer : Conduct dose-response experiments using a factorial design to isolate concentration-dependent effects. Predefine acceptance criteria (e.g., threshold activity levels) and use statistical tools like ANOVA to identify significant variations. Reference solvent compatibility data from prior studies to avoid confounding variables .

Q. What standardized protocols exist for synthesizing or purifying this compound to ensure batch-to-batch consistency?

- Methodological Answer : Follow peer-reviewed synthesis protocols with detailed reaction parameters (temperature, pH, catalysts). Implement quality control via spectroscopic characterization (e.g., NMR, FTIR) and chromatographic purity checks. Cross-validate results with independent labs to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

- Methodological Answer : Perform comparative stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity) and monitor degradation products via mass spectrometry. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and use meta-analysis to reconcile discrepancies in literature data . Statistical tools like multivariate regression can isolate confounding factors (e.g., trace impurities) .

Q. What advanced analytical techniques are recommended to characterize this compound’s interactions with co-formulants in complex matrices?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities and surface plasmon resonance (SPR) for real-time interaction kinetics. Pair with computational modeling (e.g., molecular dynamics simulations) to predict synergistic or antagonistic effects. Document workflows using ALCOA+-compliant electronic lab notebooks .

Q. How should researchers design experiments to evaluate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ a combination of in vitro assays (e.g., enzyme inhibition studies) and in silico docking simulations. Use knockout/knockdown models (e.g., CRISPR-Cas9) to validate target specificity. Ensure blinding and randomization to minimize bias, and pre-register study protocols to enhance transparency .

Data Analysis and Reproducibility

Q. What statistical approaches are most appropriate for analyzing dose-response data involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals and assess goodness-of-fit via R² or Akaike information criterion (AIC). For multi-parametric datasets, consider machine learning algorithms (e.g., random forests) to identify hidden patterns .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot-scale?

- Methodological Answer : Conduct process robustness studies using design of experiments (DoE) to evaluate critical parameters (e.g., mixing speed, temperature gradients). Perform equivalence testing with tolerance intervals and document deviations in real-time using audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.